3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde
Overview
Description
3-Ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde is an organic compound with the molecular formula C16H14FIO3. It is a derivative of benzaldehyde, featuring ethoxy, fluorobenzyl, and iodo substituents. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde typically involves multiple steps. One common method starts with the iodination of a benzaldehyde derivative, followed by the introduction of the ethoxy and fluorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Oxidation: Formation of 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzoic acid.
Reduction: Formation of 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodo group can enhance its binding affinity to certain proteins, while the ethoxy and fluorobenzyl groups may influence its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde: Lacks the iodo substituent, making it less reactive in certain substitution reactions.
4-[(2-Fluorobenzyl)oxy]-3-iodobenzaldehyde: Lacks the ethoxy group, which may affect its solubility and reactivity.
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid: An oxidized form of the compound, used in different chemical and biological applications.
Uniqueness
3-Ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the iodo group enhances its reactivity in substitution reactions, while the ethoxy and fluorobenzyl groups influence its solubility and biological activity.
Properties
IUPAC Name |
3-ethoxy-4-[(2-fluorophenyl)methoxy]-5-iodobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FIO3/c1-2-20-15-8-11(9-19)7-14(18)16(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRCRNJQWAYKDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FIO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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